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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Spectroscopic Data for (S)-2-Aminododecanoic
Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
Aminododecanoic acid, a chiral alpha-amino acid with a twelve-carbon aliphatic side chain.
The information presented herein is intended to support research and development activities
where the characterization of this molecule is critical. Due to the limited availability of specific
experimental data in public databases, this guide combines known information for the target
molecule with typical spectroscopic values for analogous structures to provide a practical
reference.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for (S)-2-
Aminododecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative *H and *3C NMR data for (S)-2-Aminododecanoic acid are not readily available in
public spectral databases. The tables below provide expected chemical shift ranges based on
the known spectra of other a-amino acids.[1][2][3][4][5][6][7][8]
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Table 1: Predicted *H NMR Data for (S)-2-Aminododecanoic Acid

. . Coupling
Chemical Shift Lo .
Protons Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H-2 (a-H) ~3.5-4.0 Triplet 1H ~6-8
H-3 (B-CH2) ~1.6-1.9 Multiplet 2H -
H-4 to H-11 (- _
~12-14 Multiplet 16H -
(CH2)s-)
H-12 (-CHs) ~0.8-0.9 Triplet 3H ~6-7
-NHs* Variable Broad Singlet 3H -
-COOH Variable Broad Singlet 1H -

Table 2: Predicted 13C NMR Data for (S)-2-Aminododecanoic Acid

Carbon Chemical Shift (6, ppm)
C-1(C=0) ~170 - 180

C-2 (a-C) ~55 - 60

C-3 (B-C) ~30-35

C-41t0 C-10 ~28 - 32

C-11 ~22 - 23

C-12 ~14

Infrared (IR) Spectroscopy

An FTIR spectrum for 2-Aminododecanoic acid has been recorded as a mull in perfluorinated
hydrocarbon and mineral oil.[9] While the full digitized spectrum is not publicly available, the
characteristic absorption bands for the functional groups present in the molecule are well-
established.[10][11][12][13][14][15]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminododecanoic-acid
https://www.researchgate.net/figure/FT-IR-data-for-a-amino-acids-and-their-complexes-cm-1_tbl1_276039898
https://www.researchgate.net/figure/FT-IR-spectra-of-amino-acids-studied-in-the-present-work-Each-panel-shows-first-the_fig4_262181517
https://pubs.acs.org/doi/10.1021/ja01576a006
https://www.scirp.org/journal/paperinformation?paperid=148174
https://documents.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN52985-protein-secondary-structure-elucidation-using-ftir-spectroscopy.pdf
https://www.researchgate.net/figure/FTIR-spectra-of-a-dodecanoic-acid-and-b-copper-dodecanoate_fig1_274840976
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Characteristic IR Absorption Bands for (S)-2-Aminododecanoic Acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch of carboxylic acid

3400 - 2500 Strong, Broad and N-H stretch of amine salt
2955 - 2850 Strong C-H stretch (aliphatic)

~1700 Strong C=0 stretch (carboxylic acid)
~1600 Medium N-H bend (primary amine salt)
~1465 Medium C-H bend (CH2)

~1375 Medium C-H bend (CHs)

Mass Spectrometry (MS)

The exact mass of (S)-2-Aminododecanoic acid is 215.188529 g/mol .[9] Detailed
experimental fragmentation data is not available. However, the expected fragmentation pattern
for an a-amino acid would involve initial loss of the carboxyl group followed by fragmentation of
the alkyl chain.[16][17][18][19]

Table 4: Mass Spectrometry Data for (S)-2-Aminododecanoic Acid

Parameter Value

Molecular Formula C12H25NO2
Molecular Weight 215.34 g/mol

Exact Mass 215.188529 g/mol [9]

Expected Key Fragments (m/z)

[M-COOH]* 170

Further fragmentation of the alkyl chain Various

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of (S)-2-Aminododecanoic acid in a suitable deuterated
solvent (e.g., D20, MeOD, or DMSO-ds) to a final volume of 0.5-0.7 mL. The choice of
solvent may depend on the desired information, as labile protons (-NH2 and -COOH) will
exchange in D20.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

[e]

Temperature: 298 K.

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Number of Scans: 16-64, depending on the concentration.

o

Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
o Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
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o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0 to 200 ppm.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or
DSS).

o Integrate the peaks in the *H NMR spectrum.

o Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Place a small amount of the solid (S)-2-Aminododecanoic acid powder directly onto the
ATR crystal.

¢ |Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
or germanium ATR accessory.

o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.
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» Data Acquisition and Processing:

(¢]

Record a background spectrum of the empty ATR crystal.

[¢]

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[¢]

spectrum to produce the absorbance spectrum.

[e]

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Dissolve a small amount of (S)-2-Aminododecanoic acid in a suitable solvent (e.qg.,
methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 pg/mL.

o Acidify the solution with a small amount of formic acid (0.1%) to promote protonation.
e Instrument Parameters:

o Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)
source (e.g., Q-TOF, Orbitrap).

o lonization Mode: Positive ion mode.

o Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Mass Range: Scan from m/z 50 to 500.

o Capillary Voltage: 3-4 kV.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Fragmentor Voltage (for MS/MS): Vary the collision energy to induce fragmentation and
obtain MS/MS spectra of the parent ion.

o Data Analysis:
o Identify the protonated molecular ion [M+H]*.
o Analyze the MS/MS spectrum to identify the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing
spectroscopic data.
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Caption: General workflow for spectroscopic analysis of (S)-2-Aminododecanoic acid.
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Caption: Expected fragmentation pathway in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc.
[steelyardanalytics.com]

3. 1H-NMR parameters of common amino acid residues measured in agueous solutions of
the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed
[pubmed.ncbi.nim.nih.gov]

4. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents:
application to the secondary structure characterization of peptides in aqueous
trifluoroethanol solution - PubMed [pubmed.ncbi.nim.nih.gov]

5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
6. kpwulab.com [kpwulab.com]

7. columbia.edu [columbia.edu]

8. researchgate.net [researchgate.net]

9. 2-Aminododecanoic acid | C12H25N0O2 | CID 307925 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]

12. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b554684?utm_src=pdf-body-img
https://www.benchchem.com/product/b554684?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Unlocking_Molecular_Insights_A_Technical_Guide_to_13C_NMR_Spectra_of_Amino_Acids.pdf
https://www.steelyardanalytics.com/2020/04/01/13c-nmr-analysis-of-peptides-and-amino-acids/
https://www.steelyardanalytics.com/2020/04/01/13c-nmr-analysis-of-peptides-and-amino-acids/
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://pubmed.ncbi.nlm.nih.gov/8130641/
https://pubmed.ncbi.nlm.nih.gov/8130641/
https://pubmed.ncbi.nlm.nih.gov/8130641/
http://hoffman.cm.utexas.edu/research/aa_h_nmr.pdf
https://kpwulab.com/2021/02/17/nmr-1h-13c-and-15n-chemical-shift-table-of-20-common-amino-acids/
http://www.columbia.edu/itc/chemistry/chem-c1403/lectures/Fall2005/%20Lecture26_2_NMR_AminoAcids.pdf
https://www.researchgate.net/publication/11338993_H-1-NMR_parameters_of_common_amino_acid_residues_measured_in_aqueous_solutions_of_the_linear_tetrapeptides_Gly-Gly-X-Ala_at_pressures_between_01_and_200_MPa
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminododecanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminododecanoic-acid
https://www.researchgate.net/figure/FT-IR-data-for-a-amino-acids-and-their-complexes-cm-1_tbl1_276039898
https://www.researchgate.net/figure/FT-IR-spectra-of-amino-acids-studied-in-the-present-work-Each-panel-shows-first-the_fig4_262181517
https://pubs.acs.org/doi/10.1021/ja01576a006
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13. Experimental and Computational Study of Amino Acid Synthesis from Acetonitrile and
Glycine Oligomers on a Carbonate Surface under UV-C Radiation: Implications for Titan and
Early Earth [scirp.org]

e 14. documents.thermofisher.com [documents.thermofisher.com]
e 15. researchgate.net [researchgate.net]

e 16. osti.gov [osti.gov]

e 17. pubs.acs.org [pubs.acs.org]

» 18. application.wiley-vch.de [application.wiley-vch.de]

e 19. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative
Proteomics [creative-proteomics.com]

 To cite this document: BenchChem. [Spectroscopic data for (S)-2-Aminododecanoic acid
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554684+#spectroscopic-data-for-s-2-
aminododecanoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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